Chloramphenicole sodium succinate
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Overview
Description
Chloramphenicol sodium succinate is a broad-spectrum antibiotic used to treat severe bacterial infections. It is a prodrug of chloramphenicol, which means it is converted into the active form, chloramphenicol, in the body. This compound is particularly useful in treating infections where other antibiotics are ineffective or contraindicated .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloramphenicol sodium succinate is synthesized by esterifying chloramphenicol with succinic anhydride in the presence of an organic amine catalyst. The reaction involves the formation of an ester bond between the hydroxyl group of chloramphenicol and the carboxyl group of succinic anhydride .
Industrial Production Methods
In industrial settings, the synthesis of chloramphenicol sodium succinate involves large-scale esterification reactions followed by purification processes to obtain a high-purity product. The product is then formulated into injectable solutions for medical use .
Chemical Reactions Analysis
Types of Reactions
Chloramphenicol sodium succinate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of chloramphenicol sodium succinate results in the release of active chloramphenicol .
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions are used to hydrolyze chloramphenicol sodium succinate into chloramphenicol.
Oxidation and Reduction: Various oxidizing and reducing agents can modify the functional groups in chloramphenicol, affecting its activity and stability.
Major Products
The primary product of hydrolysis is chloramphenicol, which retains its antibiotic properties. Other reactions may produce various metabolites, including glucuronides and sulfates .
Scientific Research Applications
Chloramphenicol sodium succinate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Employed in studies involving bacterial protein synthesis and antibiotic resistance mechanisms.
Medicine: Used to treat severe infections such as typhoid fever, meningitis, and rickettsial infections
Mechanism of Action
Chloramphenicol sodium succinate is hydrolyzed into chloramphenicol, which binds to the 50S subunit of bacterial ribosomes. This binding inhibits peptidyl transferase activity, preventing the elongation of the peptide chain during protein synthesis. As a result, bacterial growth is halted .
Comparison with Similar Compounds
Similar Compounds
Thiamphenicol: A related compound with a similar spectrum of activity but is less toxic and not associated with aplastic anemia.
Florfenicol: Another derivative with improved safety profile and broader spectrum of activity.
Uniqueness
Chloramphenicol sodium succinate is unique due to its ability to be administered intravenously, providing higher blood concentrations of the active drug. This makes it particularly useful in treating severe infections where oral administration is not feasible .
Properties
Molecular Formula |
C26H28Cl4N4Na2O14 |
---|---|
Molecular Weight |
808.3 g/mol |
IUPAC Name |
disodium;butanedioate;2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/2C11H12Cl2N2O5.C4H6O4.2Na/c2*12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20;5-3(6)1-2-4(7)8;;/h2*1-4,8-10,16-17H,5H2,(H,14,18);1-2H2,(H,5,6)(H,7,8);;/q;;;2*+1/p-2/t2*8-,9-;;;/m11.../s1 |
InChI Key |
FMIVQHOBTFXMTG-BLRJFKRLSA-L |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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